molecular formula C11H7ClFNO B6367311 2-(3-Chloro-5-fluorophenyl)pyridin-3-ol CAS No. 1261994-14-2

2-(3-Chloro-5-fluorophenyl)pyridin-3-ol

Cat. No.: B6367311
CAS No.: 1261994-14-2
M. Wt: 223.63 g/mol
InChI Key: ZSJZVPBKNQUVPG-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)pyridin-3-ol is a halogenated pyridine derivative with the molecular formula C₁₁H₇ClFNO. The compound features a pyridin-3-ol core substituted at the 2-position with a 3-chloro-5-fluorophenyl group. This structural arrangement imparts unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. Its synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to attach the aryl group to the pyridine ring .

Properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO/c12-8-4-7(5-9(13)6-8)11-10(15)2-1-3-14-11/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJZVPBKNQUVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=CC(=C2)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682883
Record name 2-(3-Chloro-5-fluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-14-2
Record name 2-(3-Chloro-5-fluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-fluorophenyl)pyridin-3-ol typically involves the reaction of 2-hydroxy-3-chloropyridine with a fluorinated aromatic compound under controlled conditions. One common method involves the use of trifluoromethyl ketone as a reagent, which reacts with 2-hydroxy-3-chloropyridine under alkaline conditions to yield the desired product . The reaction requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluorophenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Substitution Patterns and Functional Groups

The following table summarizes key structural and functional differences between 2-(3-Chloro-5-fluorophenyl)pyridin-3-ol and related compounds:

Compound Name Substituents on Pyridine Substituents on Aryl/Other Group Molecular Formula Key Properties/Applications References
2-(3-Chloro-5-fluorophenyl)pyridin-3-ol -OH at position 3 3-Cl, 5-F on phenyl C₁₁H₇ClFNO Intermediate for bioactive molecules
2-Chloro-5-fluoropyridin-3-ol 2-Cl, 5-F, 3-OH None C₅H₃ClFNO Higher acidity due to adjacent Cl and OH
5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol -OH at position 3 2-F, 3-OCH₃ on phenyl C₁₂H₁₀FNO₂ Enhanced solubility via methoxy group
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol -OH at position 3 4-Cl, 2-OCH₃ on phenyl C₁₂H₁₀ClNO₂ Tunable electronic effects
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol 2-Cl, 5-F on pyridine -CH₂CH₂CH₂OH C₈H₈ClFNO Increased hydrophilicity
5-Chloro-3-(trifluoromethyl)pyridin-2-ol 5-Cl, 2-OH, 3-CF₃ None C₆H₃ClF₃NO High lipophilicity from CF₃ group

Key Structural and Functional Differences

Position of Hydroxyl Group :

  • The target compound has a hydroxyl group at the 3-position of the pyridine ring, which is critical for hydrogen bonding and acidity (pKa ~8–10) .
  • In contrast, 5-Chloro-3-(trifluoromethyl)pyridin-2-ol features a hydroxyl group at the 2-position , altering its hydrogen-bonding capacity and acidity .

Aryl Substituents :

  • The 3-chloro-5-fluorophenyl group in the target compound provides balanced electron-withdrawing effects, influencing reactivity in cross-coupling reactions .
  • 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol substitutes the phenyl ring with a methoxy group, enhancing solubility but reducing electrophilicity .

Functional Group Diversity: 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol (CAS 1228666-34-9) introduces an amino group and a propargyl alcohol chain, increasing synthetic versatility but reducing stability .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in 5-Chloro-3-(trifluoromethyl)pyridin-2-ol increases logP (~2.5), making it more membrane-permeable than the target compound (logP ~1.8) .
  • Solubility : Methoxy-substituted derivatives (e.g., 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol ) exhibit higher aqueous solubility (≥50 mg/mL) compared to halogenated analogs (~10 mg/mL) .
  • Thermal Stability : Halogenated phenyl groups (e.g., 3-Cl, 5-F) enhance thermal stability, with decomposition temperatures >200°C .

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